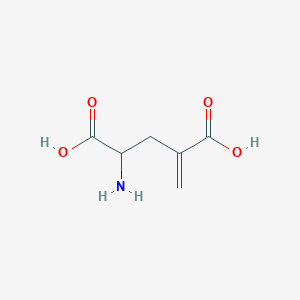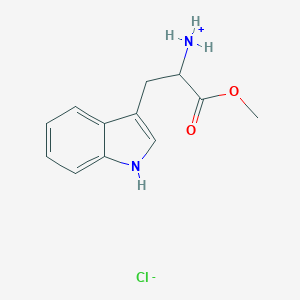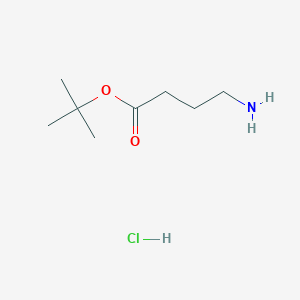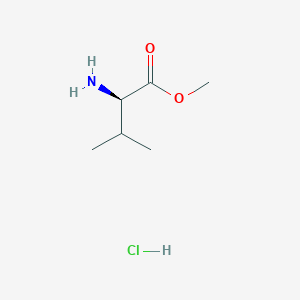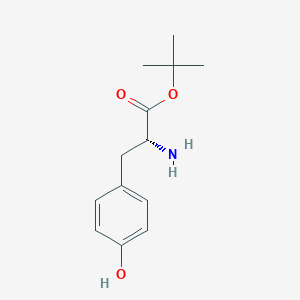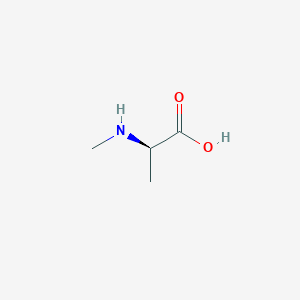
N-Methyl-D-Alanin
Übersicht
Beschreibung
N-methyl-D-alanine is an organic compound with the molecular formula C4H9NO2 It is a derivative of the amino acid alanine, where a methyl group is attached to the nitrogen atom
Wissenschaftliche Forschungsanwendungen
N-methyl-D-alanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a tool for studying amino acid metabolism and transport mechanisms.
Medicine: Research has explored its potential in drug design and development, particularly in the construction of peptide and protein analogues.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals .
Wirkmechanismus
Target of Action
Its primary targets are believed to be the N-methyl-D-aspartate receptors (NMDARs) . NMDARs are a type of ionotropic glutamate receptor found in neurons and are crucial for controlling synaptic plasticity and mediating learning and memory functions .
Mode of Action
N-methyl-D-alanine is thought to act as an agonist on various glutamate receptors, such as NMDA, calcium-dependent AMPA, and kainate receptors . This means it binds to these receptors and activates them, leading to a series of downstream effects. The binding of N-methyl-D-alanine to these receptors can lead to the opening of the ion channel, allowing the flow of cations into the cell .
Biochemical Pathways
It is known that the activation of nmdars can lead to an increase in cytosolic concentrations of calcium and zinc, which can have various downstream effects . For example, calcium flux through NMDARs is thought to be critical in synaptic plasticity, a cellular mechanism for learning and memory .
Pharmacokinetics
It is known that other similar compounds, such as d-serine, can cross the blood-brain barrier This suggests that N-methyl-D-alanine may also be able to reach the brain and exert its effects there
Result of Action
The activation of NMDARs by N-methyl-D-alanine can lead to a variety of cellular effects. For example, it can lead to increased stimulation and degeneration of motor neurons . This could potentially have implications for neurodegenerative diseases, although more research is needed to fully understand these effects.
Action Environment
The action of N-methyl-D-alanine can be influenced by various environmental factors. For example, the presence of other amino acids in the environment can affect the availability and efficacy of N-methyl-D-alanine. Additionally, the pH of the environment can influence the stability of N-methyl-D-alanine
Biochemische Analyse
Biochemical Properties
N-methyl-D-alanine participates in biochemical reactions as a substrate. It interacts with various enzymes and proteins, and these interactions are crucial for its role in biochemical processes .
Cellular Effects
The effects of N-methyl-D-alanine on cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N-methyl-D-alanine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-methyl-D-alanine can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-methyl-D-alanine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-methyl-D-alanine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
N-methyl-D-alanine is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of N-methyl-D-alanine and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-methyl-D-alanine can be synthesized through several methods. One common approach is the methylation of alanine. This involves the reaction of alanine with a methylating agent such as methyl iodide in the presence of a base like sodium hydroxide. The reaction typically occurs under mild conditions and yields N-methyl-D-alanine as the primary product .
Industrial Production Methods
In industrial settings, N-methyl-D-alanine can be produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is often purified through crystallization or chromatography techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-D-alanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its parent amino acid, alanine.
Substitution: The methyl group on the nitrogen can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of N-substituted alanine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alanine: The parent amino acid from which N-methyl-D-alanine is derived.
N-methyl-L-alanine: A stereoisomer with similar properties but different biological activity.
N-methyl-D-aspartate: Another N-methylated amino acid with distinct pharmacological effects .
Uniqueness
Its methylation at the nitrogen atom distinguishes it from other amino acids and contributes to its unique chemical and biological properties .
Eigenschaften
IUPAC Name |
(2R)-2-(methylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(5-2)4(6)7/h3,5H,1-2H3,(H,6,7)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFAOVXKHJXLEI-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275905 | |
| Record name | N-methyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29475-64-7, 600-21-5 | |
| Record name | N-Methylalanine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029475647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-methyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-D-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLALANINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06WZ7BZ0M4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-METHYLALANINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FER5I9LLG2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-methyl-D-alanine in the structure and function of cyclic peptides?
A1: N-methyl-D-alanine plays a crucial role in the conformational rigidity and biological activity of certain cyclic peptides. For instance, it is a key component of Alisporivir , a cyclic peptide inhibitor of cyclophilins. The presence of N-methyl-D-alanine at position 3 in Alisporivir contributes to its specific binding mode with cyclophilin A, mimicking the conformation of proline residues recognized by the enzyme . This interaction ultimately inhibits the enzymatic activity of cyclophilins, which are involved in various cellular processes including protein folding and immune response .
Q2: How does the incorporation of N-methyl-D-alanine influence the conformational properties of peptides?
A2: N-methyl-D-alanine acts as a conformational constraint in peptides due to the N-methylation, which restricts the rotation around the peptide bond . This restricted rotation limits the available dihedral angles, leading to a more defined and rigid structure compared to peptides with standard amino acids . This rigidity can be exploited for the "bottom-up" design of specific nanoshapes using oligomers of N-methyl-D-alanine and N-methyl-L-alanine . By strategically incorporating these residues, researchers can control the local conformation and create diverse peptide structures with potential applications in various fields, including drug development.
Q3: Can you elaborate on the use of N-methyl-D-alanine in the elucidation of absolute configuration in complex natural products?
A3: N-methyl-D-alanine played a crucial role in determining the absolute configuration of Aflastatin A , a potent inhibitor of aflatoxin production. During structural analysis, researchers chemically cleaved Aflastatin A into smaller fragments, one of which was identified as N-methyl-D-alanine . The known stereochemistry of this fragment served as a reference point, allowing scientists to deduce the absolute configuration of the neighboring chiral centers and ultimately the entire Aflastatin A molecule . This highlights the importance of N-methyl-D-alanine as a stereochemical marker in structural elucidation, especially for complex natural products with numerous chiral centers.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


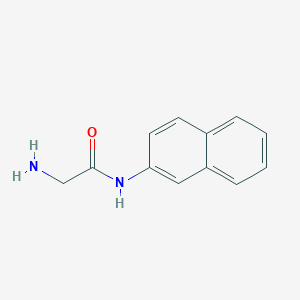
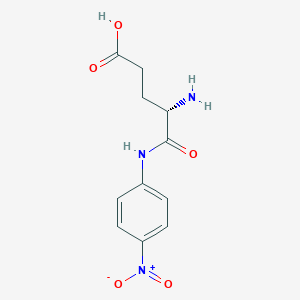
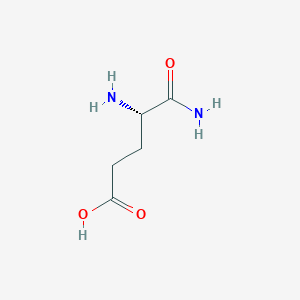
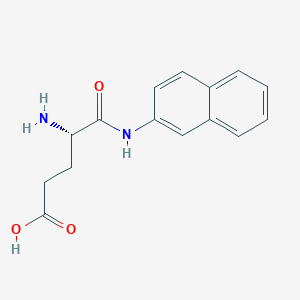
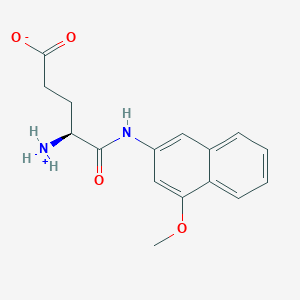
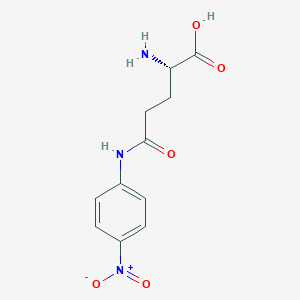
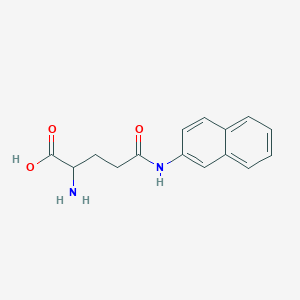
![2-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B555479.png)
![(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid](/img/structure/B555485.png)
